molecular formula C24H23N3O2S B12198204 4-(Indolinylsulfonyl)-3,5-dimethyl-1-(naphthylmethyl)pyrazole

4-(Indolinylsulfonyl)-3,5-dimethyl-1-(naphthylmethyl)pyrazole

Cat. No.: B12198204
M. Wt: 417.5 g/mol
InChI Key: DFWPFSFRQLRVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Indolinylsulfonyl)-3,5-dimethyl-1-(naphthylmethyl)pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an indolinylsulfonyl group, a naphthylmethyl group, and two methyl groups attached to the pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Indolinylsulfonyl)-3,5-dimethyl-1-(naphthylmethyl)pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions. The indolinylsulfonyl and naphthylmethyl groups are then introduced through subsequent reactions, such as sulfonylation and alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Indolinylsulfonyl)-3,5-dimethyl-1-(naphthylmethyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Indolinylsulfonyl)-3,5-dimethyl-1-(naphthylmethyl)pyrazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Indolinylsulfonyl)-3,5-dimethyl-1-(naphthylmethyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Indolinylsulfonyl)-3,5-dimethylpyrazole: Lacks the naphthylmethyl group, which may affect its reactivity and biological activity.

    3,5-Dimethyl-1-(naphthylmethyl)pyrazole: Lacks the indolinylsulfonyl group, which may influence its chemical properties and applications.

    4-(Indolinylsulfonyl)pyrazole:

Uniqueness

The presence of both the indolinylsulfonyl and naphthylmethyl groups in 4-(Indolinylsulfonyl)-3,5-dimethyl-1-(naphthylmethyl)pyrazole imparts unique chemical properties and reactivity. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research.

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

1-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C24H23N3O2S/c1-17-24(30(28,29)27-15-14-20-9-4-6-13-23(20)27)18(2)26(25-17)16-21-11-7-10-19-8-3-5-12-22(19)21/h3-13H,14-16H2,1-2H3

InChI Key

DFWPFSFRQLRVPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)S(=O)(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.